![molecular formula C20H13F3O2 B2945009 1-Phenyl-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one CAS No. 304896-45-5](/img/structure/B2945009.png)
1-Phenyl-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one
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Overview
Description
1-Phenyl-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one, also known as Curcumin, is a natural compound found in the root of the turmeric plant. It has been widely studied for its potential therapeutic properties due to its anti-inflammatory, antioxidant, and anticancer effects.
Mechanism of Action
1-Phenyl-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one exerts its effects through multiple mechanisms of action. It can inhibit the activation of transcription factors, such as NF-κB and AP-1, which are involved in inflammation and cancer. It can also modulate the activity of enzymes, such as COX-2, which is involved in inflammation and pain. In addition, it can activate various signaling pathways, such as the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It can inhibit the proliferation and induce the apoptosis of cancer cells, as well as inhibit the angiogenesis and metastasis of cancer cells. It can also reduce the inflammation and oxidative stress in various tissues, as well as improve the insulin sensitivity and glucose metabolism in diabetic patients. In addition, it can improve the cognitive function and memory in Alzheimer's disease patients, as well as reduce the risk of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
1-Phenyl-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one has several advantages for lab experiments, including its low toxicity, high solubility, and availability. However, it also has limitations, such as its poor bioavailability, instability, and variability. Therefore, various formulations and delivery systems have been developed to enhance its bioavailability and stability, such as nanoparticles, liposomes, and phospholipid complexes.
Future Directions
There are several future directions for the research on curcumin, including the development of more effective formulations and delivery systems, the identification of its molecular targets and pathways, the optimization of its dosing and scheduling, and the evaluation of its safety and efficacy in clinical trials. In addition, the combination of curcumin with other agents, such as chemotherapy and radiotherapy, may enhance its anticancer effects and reduce its toxicity. Furthermore, the exploration of its potential applications in other diseases, such as viral infections and autoimmune diseases, may provide new therapeutic options for patients.
Synthesis Methods
1-Phenyl-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one can be synthesized by the condensation of ferulic acid and vanillin in the presence of a base. The reaction proceeds through the Knoevenagel reaction, which involves the condensation of an aldehyde or ketone with an active methylene compound. The resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
1-Phenyl-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one has been extensively studied for its potential therapeutic properties in various diseases, including cancer, Alzheimer's disease, diabetes, and cardiovascular diseases. It has been shown to have anti-inflammatory, antioxidant, and anticancer effects, as well as neuroprotective and cardioprotective effects.
properties
IUPAC Name |
(E)-1-phenyl-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3O2/c21-20(22,23)16-8-4-7-15(13-16)19-12-10-17(25-19)9-11-18(24)14-5-2-1-3-6-14/h1-13H/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCLWPPQQDHDFL-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
304896-45-5 |
Source
|
Record name | 1-PHENYL-3-(5-(3-(TRIFLUOROMETHYL)PHENYL)-2-FURYL)-2-PROPEN-1-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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